(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
Description
This compound features a thiazole core substituted with a 4-methyl group and a 1H-pyrrole moiety at the 2- and 5-positions, respectively. The azetidine ring at the methanone position is further functionalized with a pyrimidin-2-ylamino group.
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-13(24-16(19-11)21-7-2-3-8-21)14(23)22-9-12(10-22)20-15-17-5-4-6-18-15/h2-8,12H,9-10H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKUPBHINKITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrole derivatives have been reported to act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists. Thiazole derivatives have been reported to have diverse biological activities.
Mode of Action
For instance, pyrrole derivatives have been reported to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases. The inhibition of these enzymes can lead to various cellular effects, such as the disruption of cell division and signal transduction.
Biochemical Pathways
Based on the reported actions of similar compounds, it can be inferred that this compound may affect pathways related to cell division and signal transduction. The inhibition of enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases can disrupt these pathways, leading to various downstream effects.
Result of Action
Based on the reported actions of similar compounds, it can be inferred that this compound may have various effects, such as the disruption of cell division and signal transduction. These effects can potentially lead to various therapeutic outcomes, depending on the specific context and targets of the compound’s action.
Biological Activity
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a hybrid molecule that incorporates a thiazole ring and an azetidine moiety, both of which have been associated with various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, as well as its synthesis and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.42 g/mol. The structural components include:
- Thiazole ring : Known for its role in various pharmacological activities.
- Azetidine ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's biological properties.
- Pyrimidine moiety : Often linked to anticancer activity.
Synthesis
The synthesis of this compound generally involves multi-step reactions that combine thiazole and pyrimidine derivatives through methods such as:
- Formation of thiazole derivatives : Reaction of appropriate thioketones with amines.
- Construction of azetidine rings : Utilizing cyclization techniques with suitable precursors.
- Final coupling : Linking the thiazole and azetidine components to form the target compound.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiazole-containing compounds demonstrate potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines through mechanisms involving inhibition of cell proliferation and induction of apoptosis .
Table 1: Summary of Cytotoxicity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole derivative A | MCF-7 | 5.0 | CDK9 inhibition |
| Pyrimidine-thiazole hybrid B | HeLa | 3.5 | Apoptosis induction |
| Target Compound | MCF-7 | TBD | TBD |
The proposed mechanisms for the anticancer activity of this compound may include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK9, leading to reduced cell cycle progression and increased apoptosis .
- Induction of Apoptosis : The structural features may promote apoptotic pathways, particularly through mitochondrial dysfunction .
Case Studies
Several case studies have documented the efficacy of thiazole and pyrimidine hybrids in preclinical settings:
- Case Study 1 : A study involving a series of pyridopyrimidinone-thiazole hybrids demonstrated enhanced cytotoxicity against HeLa cells, with one compound exhibiting an IC50 value significantly lower than that of standard chemotherapeutics .
- Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) revealed that specific substitutions on the thiazole ring could enhance selective toxicity towards cancer cells while minimizing effects on normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Pyrimidine- and Thiazole-Containing Derivatives
- Compound 3 (): Structure: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile. Key Features: Thiazole linked to pyrimidine via a carbonitrile group; hydroxylphenyl substituent. Properties: Melting point 242–243°C, 18% synthesis yield. Comparison: The target compound replaces the hydroxylphenyl group with a pyrrole and azetidine-pyrimidine system. The azetidine moiety may enhance solubility or binding specificity compared to the carbonitrile group in Compound 3 .
Benzothiazole-Pyrazole Hybrids ()
- Chakib et al. (2010) Compounds: Example: 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one. Key Features: Benzothiazole fused with pyrazole; allyl and phenyl substituents. Comparison: The target compound’s thiazole-pyrrole system differs from benzothiazole, which has a larger aromatic system.
Functional and Pharmacological Implications
Pyrazolopyrimidine Derivatives ()
- Compounds 7 and 9: Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. Key Features: Triazolopyrimidine cores with pyrazole substituents. Isomerization Behavior: These compounds isomerize under varying conditions, highlighting the role of substituents in stability.
Ferroptosis-Inducing Compounds ()
- FINs (Ferroptosis Inducers): Include both synthetic and natural compounds. Relevance: Thiazole and pyrimidine motifs are common in FINs. For example, pyrimidine derivatives can modulate redox pathways.
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties of Analogous Compounds
Table 2: Potential Bioactivity Based on Structural Motifs
Q & A
Q. What are the optimal synthetic conditions for constructing the thiazole and azetidine moieties in this compound?
Methodological Answer:
- Thiazole Synthesis : Reflux in glacial acetic acid with 2,5-dimethoxytetrahydrofuran (15 mmol) for 1 hour under TLC monitoring, followed by basification with sodium bicarbonate and recrystallization in ethanol .
- Azetidine Functionalization : Introduce pyrimidin-2-ylamino groups via nucleophilic substitution or coupling reactions. Use anhydrous solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) to promote azetidine ring reactivity .
- Key Considerations : Monitor reaction progress via TLC/HPLC; optimize stoichiometry to minimize byproducts (e.g., unreacted intermediates).
Q. Which purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethanol/DMF (1:1) mixtures for high-purity crystalline products. Adjust solvent ratios based on solubility profiles .
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar byproducts. Validate purity via melting point analysis and NMR .
Q. What spectroscopic methods are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrole vs. pyrimidine integration). Compare chemical shifts with analogous thiazole-azetidine systems .
- FT-IR : Identify carbonyl (C=O, ~1670–1730 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
- Elemental Analysis : Verify C/H/N/S percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR (e.g., COSY, HSQC) with high-resolution mass spectrometry (HRMS) to distinguish isomeric byproducts .
- X-ray Crystallography : Use single-crystal diffraction to unambiguously assign stereochemistry, as demonstrated for related pyrazolone-thiophene hybrids .
- Case Study : In , GC-MS and ¹³C NMR resolved discrepancies between expected and observed product ratios during chlorination steps.
Q. What experimental design strategies optimize reaction yields for complex heterocycles?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst loading). For example, used DoE to optimize diphenyldiazomethane synthesis via flow chemistry .
- Flow Chemistry : Continuous-flow systems enhance reproducibility for thermally sensitive intermediates (e.g., azetidine ring stability) .
- Statistical Modeling : Use response surface methodology (RSM) to predict optimal conditions for coupling reactions .
Q. How can researchers evaluate the biological activity of this compound in vitro?
Methodological Answer:
- Antimicrobial Assays : Follow protocols in :
- Broth Microdilution : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination.
- Antioxidant Screening : Use DPPH radical scavenging assays .
- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Q. What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Byproduct Formation :
- Mitigation Strategies :
- TLC-Guided Quenching : Stop reactions at 80–90% conversion to minimize side products .
- Selective Crystallization : Exploit solubility differences between target and byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Recheck Synthesis Conditions : Confirm stoichiometry (e.g., excess reagents, incomplete reactions).
- Hydrate/Solvate Formation : Analyze via TGA (thermogravimetric analysis) to detect trapped solvents .
- Case Study : In , elemental analysis discrepancies in thiazole-triazole derivatives were resolved by identifying residual DMF via ¹H NMR.
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 6.5–7.5 ppm (aromatic H), δ 3.5–4.5 ppm (azetidine H) | |
| FT-IR | 1674 cm⁻¹ (C=O), 3209 cm⁻¹ (N-H) | |
| HRMS | m/z calculated for C₁₉H₂₀N₆OS: 396.1421 |
Q. Table 2. Optimization Strategies for Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | Maximizes ring closure |
| Solvent | Glacial acetic acid/DMF | Enhances solubility |
| Catalyst | K₂CO₃ (10 mol%) | Accelerates substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
